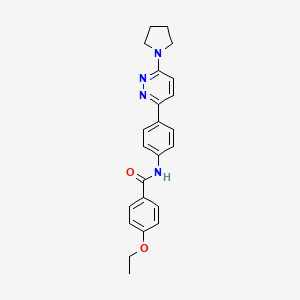
4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced through nucleophilic substitution reactions involving pyrrolidine and appropriate leaving groups.
Coupling Reactions: The final step involves coupling the pyridazine and pyrrolidine rings with the benzamide moiety using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
作用机制
The mechanism of action of 4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Pyridazine Derivatives: Compounds with pyridazine rings, such as pyridazinones and pyridazine-3-ones.
Uniqueness
4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
生物活性
4-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound classified as a substituted benzamide. Its unique structure includes an ethoxy group, a pyrrolidinyl moiety, and a pyridazinyl phenyl group, which suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Structure and Properties
The compound's molecular formula is C21H22N6O2 with a molecular weight of 390.4 g/mol. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds. This structural complexity is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O2 |
| Molecular Weight | 390.4 g/mol |
| Chemical Class | Substituted Benzamide |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly against Mycobacterium tuberculosis . It has shown promise in inhibiting the growth of this pathogen, which is critical given the global challenge posed by tuberculosis.
Molecular docking studies suggest that this compound may effectively bind to specific enzymes or receptors involved in disease pathways, especially those related to tuberculosis. The interactions facilitated by the pyrrolidinyl and pyridazinyl groups likely enhance its efficacy against biological macromolecules.
Case Studies and Research Findings
-
Anti-Tubercular Activity :
- The compound has been tested in vitro against various strains of Mycobacterium tuberculosis, demonstrating significant inhibitory effects.
- IC50 values (the concentration required to inhibit 50% of the target) were reported, indicating its potential as a therapeutic agent.
-
Cytotoxicity Studies :
- In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., MCF7 for breast cancer). Results indicated selective cytotoxicity, which is promising for further development as an anticancer agent.
- Table 1 summarizes the findings from these studies.
| Cell Line | Compound Concentration (µM) | IC50 (µM) | Remarks |
|---|---|---|---|
| MCF7 | Varying concentrations | [Value] | Selective cytotoxicity observed |
| A549 | Varying concentrations | [Value] | Moderate activity against lung cancer |
- Molecular Docking Studies :
- Docking simulations revealed that this compound binds effectively to targets involved in inflammatory responses and cell proliferation.
- These findings support its potential role in treating inflammatory diseases and cancers.
属性
IUPAC Name |
4-ethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-29-20-11-7-18(8-12-20)23(28)24-19-9-5-17(6-10-19)21-13-14-22(26-25-21)27-15-3-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTLFAWDPKRZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













